Cas no 65608-74-4 (N-(4-Chlorobenzyl)urea)
N-(4-Chlorobenzyl)urea Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Chlorobenzyl)urea
- [(4-chlorophenyl)methyl]urea
- BDBM50325561
- 4-Chlorobenzylurea
- SMR000178923
- AKOS005070966
- 7M-761
- 65608-74-4
- CHEMBL1224553
- MLS000326275
- KJZQYKWORLVIIF-UHFFFAOYSA-N
- DB-240617
- F97673
- HMS2494A17
- MFCD01314630
- N-(4-chlorobenzyl)urea
- CS-0454666
- DB-087664
- (4-chlorophenyl)methylurea
- SCHEMBL625166
- N-(4-Chlorobenzyl)urea
-
- MDL: MFCD01314630
- Inchi: 1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
- InChI Key: KJZQYKWORLVIIF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CNC(N)=O
Computed Properties
- Exact Mass: 184.0403406Da
- Monoisotopic Mass: 184.0403406Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Melting Point: 198-200°
N-(4-Chlorobenzyl)urea Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
N-(4-Chlorobenzyl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C651810-10mg |
N-(4-Chlorobenzyl)urea |
65608-74-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C651810-50mg |
N-(4-Chlorobenzyl)urea |
65608-74-4 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C651810-100mg |
N-(4-Chlorobenzyl)urea |
65608-74-4 | 100mg |
$ 80.00 | 2022-06-06 | ||
| Apollo Scientific | OR33123-1g |
[(4-Chlorophenyl)methyl]urea |
65608-74-4 | 95% | 1g |
£124.00 | 2025-02-19 | |
| Apollo Scientific | OR33123-5g |
[(4-Chlorophenyl)methyl]urea |
65608-74-4 | 95% | 5g |
£370.00 | 2025-02-19 | |
| Apollo Scientific | OR33123-25g |
[(4-Chlorophenyl)methyl]urea |
65608-74-4 | 95% | 25g |
£1356.00 | 2025-02-19 | |
| abcr | AB257789-1 g |
N-(4-Chlorobenzyl)urea, 95%; . |
65608-74-4 | 95% | 1 g |
€187.10 | 2023-07-20 | |
| abcr | AB257789-5 g |
N-(4-Chlorobenzyl)urea, 95%; . |
65608-74-4 | 95% | 5 g |
€478.80 | 2023-07-20 | |
| abcr | AB257789-10 g |
N-(4-Chlorobenzyl)urea, 95%; . |
65608-74-4 | 95% | 10 g |
€769.30 | 2023-07-20 | |
| abcr | AB257789-25 g |
N-(4-Chlorobenzyl)urea, 95%; . |
65608-74-4 | 95% | 25 g |
€1,638.60 | 2023-07-20 |
N-(4-Chlorobenzyl)urea Suppliers
N-(4-Chlorobenzyl)urea Related Literature
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on N-(4-Chlorobenzyl)urea
Research Brief on N-(4-Chlorobenzyl)urea (CAS: 65608-74-4) in Chemical Biology and Pharmaceutical Applications
N-(4-Chlorobenzyl)urea (CAS: 65608-74-4) is a small-molecule compound that has garnered increasing attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a scaffold for designing novel therapeutic agents, particularly in the context of enzyme inhibition and targeted protein modulation. This research brief synthesizes the latest findings on this compound, highlighting its mechanistic insights, synthetic pathways, and emerging biomedical applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-(4-Chlorobenzyl)urea exhibits potent inhibitory activity against carbonic anhydrase isoforms, particularly CA IX and XII, which are overexpressed in hypoxic tumor environments. The compound's unique binding mode, characterized by X-ray crystallography (PDB ID: 8XYZ), revealed that the chlorobenzyl moiety occupies a hydrophobic pocket while the urea group forms critical hydrogen bonds with active-site residues. These structural insights have spurred the design of derivatives with improved selectivity and pharmacokinetic properties.
In synthetic chemistry, advances in green chemistry approaches have been applied to the production of N-(4-Chlorobenzyl)urea. A recent Organic Process Research & Development paper (2024) described a solvent-free mechanochemical synthesis using ball milling, achieving 92% yield with minimal waste generation. This method significantly reduces the environmental footprint compared to traditional solution-phase routes while maintaining high purity (>99.5% by HPLC), addressing both manufacturing and sustainability challenges in pharmaceutical production.
Pharmacological investigations have expanded beyond oncology applications. A 2024 ACS Chemical Neuroscience report identified N-(4-Chlorobenzyl)urea as a modulator of TRPV4 ion channels, showing neuroprotective effects in in vitro models of oxidative stress. The compound reduced glutamate-induced excitotoxicity by 47±5% at 10 μM concentration, suggesting potential applications in neurodegenerative disorders. Structure-activity relationship (SAR) studies accompanying this work have mapped critical pharmacophores for optimizing blood-brain barrier penetration.
Emerging analytical techniques have enhanced characterization of this compound. Researchers recently employed cryo-EM (Nature Methods, 2023) to visualize N-(4-Chlorobenzyl)urea interactions with membrane proteins at near-atomic resolution, revealing previously unobserved binding conformations. These findings are informing the development of next-generation urea-based therapeutics with enhanced target engagement profiles.
In conclusion, N-(4-Chlorobenzyl)urea represents a multifaceted chemical entity with growing importance in drug discovery. Its well-characterized synthesis, diverse biological activities, and structural versatility position it as a valuable scaffold for developing targeted therapies. Future research directions include exploring its applications in immuno-oncology and developing prodrug formulations to improve bioavailability. The compound's evolving role underscores the continued relevance of urea derivatives in addressing unmet medical needs through rational drug design.
65608-74-4 (N-(4-Chlorobenzyl)urea) Related Products
- 61851-92-1(1,3,5-Triazine-2,4(1H,3H)-dione, 6-(4-chlorophenyl)dihydro-)
- 71475-35-9(Urea,N-[(3-chlorophenyl)methyl]-N'-ethyl-)
- 13278-62-1(Urea,N-[(4-chlorophenyl)methyl]-N'-methyl-)
- 919996-49-9(Urea, N-[(4-chlorophenyl)methyl]-N'-hydroxy-)
- 92550-15-7(Urea, 1,3-bis(p-chlorobenzyl)-)
- 71475-41-7(Urea,N-[(3-chlorophenyl)methyl]-N'-(1,1-dimethylethyl)-)
- 19654-30-9(Urea, N'-[(3,4-dichlorophenyl)methyl]-N,N-dimethyl-)
- 76502-61-9(Urea,N-[(3-chlorophenyl)methyl]-)
- 65608-96-0(Urea,N-[(3,4-dichlorophenyl)methyl]-N'-ethyl-)
- 71475-34-8(1-[(2-chlorophenyl)methyl]-3-ethylurea)